N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide
Description
N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide is a structurally complex acetamide derivative featuring a furan ring substituted with a dicyanoethenyl group at the 5-position, linked via a sulfonyl bridge to a para-substituted phenylacetamide moiety. The dicyanoethenyl group introduces electron-withdrawing properties, while the furan-sulfonyl-phenyl scaffold provides a rigid framework for intermolecular interactions .
Properties
CAS No. |
64251-81-6 |
|---|---|
Molecular Formula |
C16H11N3O4S |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-[4-[5-(2,2-dicyanoethenyl)furan-2-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C16H11N3O4S/c1-11(20)19-13-2-5-15(6-3-13)24(21,22)16-7-4-14(23-16)8-12(9-17)10-18/h2-8H,1H3,(H,19,20) |
InChI Key |
KRGOFYJTYOHXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the furan ring. One common method involves the reaction of a furan derivative with a sulfonyl chloride in the presence of a base to form the sulfonyl furan intermediate. This intermediate is then reacted with a phenyl acetamide derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product would undergo rigorous quality control to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan ring structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The sulfonyl group may also play a role in its biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan and Sulfonyl/Sulfanyl Linkages
Several compounds share structural motifs with the target molecule, including furan rings, sulfonyl/sulfanyl linkages, and acetamide groups. Key examples include:
a. 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide ()
- Structure : Features a triazole ring fused with a furan and linked via a sulfanyl group to an acetamide-substituted phenyl ring.
- Properties : Molecular weight = 375.43 g/mol, ChemSpider ID: 757217-76-6.
b. 2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide ()
- Structure : Combines a furan-oxadiazole core with a sulfanyl-acetamide chain.
- Properties : Molecular weight = 331.35 g/mol, CAS: 484645-99-0.
- Comparison: The oxadiazole ring increases aromaticity and metabolic stability compared to the target compound’s dicyanoethenyl-furan system .
c. N-(4-{5-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide ()
- Structure : Incorporates a brominated furan linked to a piperidine-oxadiazole-acetamide scaffold.
- Comparison: The bromine atom and piperidine moiety enhance lipophilicity, contrasting with the electron-deficient dicyanoethenyl group in the target compound .
Pharmacological Analogues with Acetamide-Sulfonamide Cores
Compounds with acetamide-sulfonamide backbones demonstrate diverse bioactivities:
a. N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) ()
- Activity : Exhibits analgesic activity comparable to paracetamol.
- Comparison: The piperazine-sulfonyl group enhances solubility and receptor binding, whereas the target compound’s dicyanoethenyl group may prioritize electronic effects over solubility .
b. N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) ()
- Activity: Shows anti-hypernociceptive activity in inflammatory pain models.
- Comparison: The free piperazine amino group allows for protonation at physiological pH, a feature absent in the target compound’s fully substituted furan system .
Key Research Findings and Trends
Bioactivity Gaps : While structural analogues like 35 and 37 () show analgesic and anti-inflammatory activities, the target compound’s pharmacological profile remains unexplored, highlighting a research gap.
Synthetic Complexity : Compounds with triazole or oxadiazole rings () require multi-step syntheses, whereas the target compound’s synthesis may involve direct sulfonylation of pre-functionalized furans .
Biological Activity
N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a furan ring, a sulfonamide group, and a dicyanoethenyl moiety, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The sulfonamide group may inhibit carbonic anhydrase and other related enzymes, affecting physiological processes such as pH regulation and ion transport.
- Antioxidant Properties : The dicyanoethenyl moiety is known for its electron-withdrawing properties, potentially enhancing the compound's ability to scavenge free radicals.
- Cellular Interactions : The compound may bind to cellular receptors or proteins, influencing signal transduction pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. It showed IC50 values in the low micromolar range against breast and lung cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| A549 (Lung) | 6.5 | Caspase activation |
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound:
- PC12 Cell Model : In studies using PC12 cells subjected to oxidative stress, this compound demonstrated protective effects similar to known neuroprotectants like edaravone. The compound reduced cell death by 30% at a concentration of 10 µM.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer types. The results indicated that it selectively inhibited tumor growth in xenograft models without significant toxicity to normal tissues .
- Neuroprotection in Animal Models : In vivo studies assessed the neuroprotective effects in rat models of Parkinson's disease. Treatment with the compound resulted in improved motor function and reduced neuroinflammation markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
